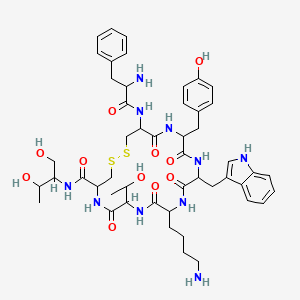

3-Tyr-octreotide

Description

BenchChem offers high-quality 3-Tyr-octreotide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Tyr-octreotide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

10-(4-aminobutyl)-19-[(2-amino-3-phenylpropanoyl)amino]-N-(1,3-dihydroxybutan-2-yl)-7-(1-hydroxyethyl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H66N10O11S2/c1-27(61)39(24-60)56-48(69)41-26-72-71-25-40(57-43(64)34(51)20-29-10-4-3-5-11-29)47(68)54-37(21-30-15-17-32(63)18-16-30)45(66)55-38(22-31-23-52-35-13-7-6-12-33(31)35)46(67)53-36(14-8-9-19-50)44(65)59-42(28(2)62)49(70)58-41/h3-7,10-13,15-18,23,27-28,34,36-42,52,60-63H,8-9,14,19-22,24-26,50-51H2,1-2H3,(H,53,67)(H,54,68)(H,55,66)(H,56,69)(H,57,64)(H,58,70)(H,59,65) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHCIROHUTQLZCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H66N10O11S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1035.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96608-80-9, 103667-46-5 | |

| Record name | Sdz 204-090 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096608809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Tyr-octreotide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103667465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 3-Tyr-Octreotide

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Tyr-octreotide, a synthetic analog of the natural hormone somatostatin, serves as a cornerstone in the diagnosis and treatment of neuroendocrine tumors (NETs) overexpressing somatostatin receptors (SSTRs). This guide provides a comprehensive technical overview of its mechanism of action, from receptor binding and signal transduction to cellular internalization and its application in peptide receptor radionuclide therapy (PRRT). We will delve into the intricate molecular interactions and cellular consequences of 3-Tyr-octreotide engagement with its primary target, the somatostatin receptor subtype 2 (SSTR2), offering insights for researchers and professionals in drug development.

Introduction: The Significance of 3-Tyr-Octreotide in Neuroendocrine Neoplasms

Neuroendocrine neoplasms are a diverse group of tumors originating from neuroendocrine cells. A hallmark of many well-differentiated NETs is the high expression of SSTRs on their cell surface. This molecular feature has been exploited for both diagnostic imaging and targeted therapy. 3-Tyr-octreotide, also known as Tyr3-octreotide or simply TATE when chelated, is a synthetic octapeptide that mimics the action of somatostatin but with a significantly longer half-life, making it clinically valuable. Its structure incorporates a tyrosine residue at position 3, which facilitates radioiodination for imaging purposes. When chelated with agents like DOTA, it can be labeled with various radionuclides for both imaging (e.g., Gallium-68) and therapy (e.g., Lutetium-177, Yttrium-90).

The therapeutic efficacy of radiolabeled 3-Tyr-octreotide in PRRT is rooted in its ability to selectively bind to SSTR-positive tumor cells, delivering a cytotoxic radiation dose directly to the cancer cells while minimizing damage to healthy tissues. Understanding the precise mechanism of action at the molecular and cellular levels is paramount for optimizing its clinical use and developing next-generation somatostatin analogs.

Molecular Interaction: High-Affinity Binding to Somatostatin Receptor 2 (SSTR2)

The initial and most critical step in the mechanism of action of 3-Tyr-octreotide is its high-affinity binding to SSTRs, particularly SSTR2. SSTRs belong to the G-protein coupled receptor (GPCR) superfamily, characterized by seven transmembrane domains.

Receptor Subtype Specificity

There are five known human somatostatin receptor subtypes (SSTR1-5). 3-Tyr-octreotide exhibits a high binding affinity primarily for SSTR2 and, to a lesser extent, SSTR5. This specificity is crucial as SSTR2 is the most predominantly overexpressed subtype in the majority of NETs. The affinity of 3-Tyr-octreotide for SSTR2 can be quantified using competitive binding assays, with reported IC50 values in the low nanomolar range.

| Compound | SSTR2 IC50 (nM) | Reference |

| Ga-DOTA-[Tyr3]-octreotide | 2.5 | |

| Y |

An In-Depth Technical Guide to the Somatostatin Receptor Binding Profile of 3-Tyr-Octreotide

This guide provides a comprehensive technical overview of the somatostatin receptor (SSTR) binding characteristics of 3-Tyr-octreotide, also known as [Tyr3]-octreotide. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecular interactions, methodologies for characterization, and the resultant signaling pathways, offering field-proven insights into the scientific rationale behind its use.

Introduction: The Evolution from Somatostatin to 3-Tyr-Octreotide

Somatostatin is a naturally occurring peptide hormone that regulates a wide array of physiological processes by interacting with a family of five G protein-coupled receptors (GPCRs), designated SSTR1 through SSTR5.[1][2] Its therapeutic potential is limited by a very short biological half-life. This led to the development of synthetic analogs, with octreotide being a prominent success. Octreotide retains the key pharmacophoric amino acids of somatostatin but has a significantly longer duration of action.

Octreotide exhibits a high affinity primarily for the SSTR2 subtype, a moderate affinity for SSTR5, and a lower affinity for SSTR3.[2][3] The development of 3-Tyr-octreotide (TOC) involves the substitution of the phenylalanine residue at position 3 of the octreotide peptide sequence with a tyrosine residue. This seemingly minor modification is pivotal, as the tyrosine residue provides a site for radioiodination, creating radiolabeled analogs like 123I-TOC and 125I-TOC, which are invaluable for in vitro receptor binding assays and in vivo scintigraphic imaging of SSTR2-expressing tumors.[2][4][5]

Somatostatin Receptor Binding Profile of 3-Tyr-Octreotide

The defining characteristic of 3-Tyr-octreotide and its derivatives is their high-affinity and selective binding to the somatostatin receptor subtype 2 (SSTR2).[2] This selectivity is the cornerstone of its clinical and research utility. While octreotide itself binds well to SSTR2 and SSTR5, the modifications in related analogs can subtly alter the binding profile across the five receptor subtypes.

For instance, the addition of chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) for radiolabeling with metals such as Gallium-68 (Ga) or Lutetium-177 (Lu) can influence receptor affinity.[6] Ga-DOTA-TOC, for example, shows a marked improvement in SSTR2 affinity compared to other labeled compounds.[6][7][8] Such modifications are critical in the development of agents for Peptide Receptor Radionuclide Therapy (PRRT).[9]

The table below summarizes the comparative binding affinities (IC50 values in nM) for somatostatin-28, octreotide, and various 3-Tyr-octreotide derivatives across the five human somatostatin receptor subtypes. Lower IC50 values indicate higher binding affinity.

| Compound | hSSTR1 | hSSTR2 | hSSTR3 | hSSTR4 | hSSTR5 | Reference(s) |

| Somatostatin-28 | 0.7 | 0.2 | 0.8 | 1.1 | 0.4 | [10] |

| Octreotide | >1000 | 0.6 | 89 | >1000 | 14 | [2][3] |

| Y-DOTA-TOC | >1000 | 7.1 | >1000 | >1000 | 230 | [6] |

| Ga-DOTA-TOC | >1000 | 2.5 | >1000 | >1000 | 230 | [6][7][8] |

| In-DOTA-TOC | >1000 | 0.8 | 120 | >1000 | 200 | [10] |

Data compiled from multiple sources. Values are approximate and can vary based on experimental conditions.

Expert Insight: The substitution of Phe with Tyr in the 3rd position, while crucial for radioiodination, can sometimes slightly decrease affinity for SSTR3 compared to non-tyrosinated analogs.[6][7][8] However, the exceptionally high affinity for SSTR2 is well-preserved, making 3-Tyr-octreotide an excellent platform for developing SSTR2-targeted agents.

Methodology for Determining Binding Affinity: A Radioligand Binding Assay Protocol

The binding affinities of ligands like 3-Tyr-octreotide to SSTR subtypes are typically determined using competitive radioligand binding assays.[11][12] This technique is considered a gold standard for quantifying ligand-receptor interactions.[11][12]

Causality Behind Experimental Choices:

-

Cell Line Selection: Chinese Hamster Ovary (CHO-K1) cells are frequently used.[13][14][15][16][17] These cells do not endogenously express SSTRs, making them an ideal "blank slate" for stably transfecting and expressing a single human SSTR subtype (e.g., hSSTR2).[14] This ensures that the observed binding is specific to the receptor of interest.

-

Radioligand Selection: A radiolabeled ligand with high affinity and specificity for the target receptor is required. For SSTR2, 125I-[Tyr3]-octreotide is a common choice due to its high affinity and the ease of detecting the gamma radiation emitted by Iodine-125.[2][18][19]

-

Assay Principle: The assay measures the ability of a non-radiolabeled "cold" ligand (the test compound, e.g., 3-Tyr-octreotide) to compete with a fixed concentration of a "hot" radioligand for binding to the receptor.

Below is a detailed, step-by-step protocol for a competitive binding assay.

Experimental Protocol: Competitive Radioligand Binding Assay

-

Cell Membrane Preparation:

-

Culture CHO-K1 cells stably expressing the desired human SSTR subtype (e.g., hSSTR2) to near confluency.

-

Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2) with protease inhibitors.[20] The protease inhibitors are critical to prevent degradation of the receptor and peptide ligands.[18]

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[20]

-

Wash the membrane pellet with fresh buffer and re-centrifuge.

-

Resuspend the final pellet in the assay binding buffer and determine the total protein concentration using a standard method like the BCA assay.[20]

-

-

Binding Assay:

-

The assay is typically performed in a 96-well plate format.[18][20]

-

To each well, add in sequence:

-

150 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).[20]

-

50 µL of the unlabeled test compound (e.g., 3-Tyr-octreotide) at various concentrations (typically a serial dilution). For determining non-specific binding, add a high concentration of unlabeled octreotide (e.g., 1 µM). For total binding, add 50 µL of buffer only.

-

50 µL of the radioligand (e.g., 125I-[Tyr3]-octreotide) at a fixed concentration, usually near its dissociation constant (Kd).

-

-

Incubate the plate for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., 30°C) with gentle agitation to reach binding equilibrium.[20]

-

-

Separation and Counting:

-

The crucial step is to separate the receptor-bound radioligand from the free (unbound) radioligand. This is achieved by rapid vacuum filtration through glass fiber filters (e.g., GF/C).[11][20] The membranes stick to the filter, trapping the bound radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.

-

Dry the filters and count the trapped radioactivity using a gamma counter.

-

-

Data Analysis:

-

Subtract the non-specific binding counts from all other counts to obtain specific binding.

-

Plot the specific binding as a function of the log concentration of the unlabeled test compound. This will generate a sigmoidal competition curve.

-

Use non-linear regression analysis (e.g., in Prism software) to fit the curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[20]

-

Visualization of the Binding Assay Workflow

Caption: Workflow for a competitive radioligand binding assay.

Downstream Signaling Consequences of Receptor Activation

As a G protein-coupled receptor, SSTR2 activation by an agonist like 3-Tyr-octreotide initiates a cascade of intracellular signaling events.[1] The primary and most well-characterized pathway involves the coupling to inhibitory G proteins (Gαi/o).[14]

Key Signaling Events:

-

Inhibition of Adenylyl Cyclase: Upon agonist binding, the activated Gαi subunit inhibits the enzyme adenylyl cyclase.[1][21] This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[1][21][22] Reduced cAMP levels inhibit the activity of Protein Kinase A (PKA), which in turn affects gene transcription and can lead to the inhibition of hormone secretion, a key therapeutic effect in neuroendocrine tumors.[1][22]

-

Modulation of Ion Channels: The Gβγ subunits released upon G protein activation can directly modulate ion channels. This includes the activation of inwardly rectifying potassium (K+) channels, leading to membrane hyperpolarization, and the inhibition of voltage-gated calcium (Ca2+) channels, which reduces calcium influx.[23] Both actions contribute to the inhibition of hormone and neurotransmitter release.[1]

-

Activation of Phosphatases: SSTR2 activation can also stimulate phosphotyrosine phosphatases (PTPs) such as SHP-1 and SHP-2.[22][23] These enzymes can dephosphorylate and inactivate various signaling proteins, including those in the MAPK and PI3K/AKT pathways, which are often involved in cell proliferation.[22][24] This mechanism contributes to the anti-proliferative effects of SSTR2 agonists.[22]

Visualization of the SSTR2 Signaling Pathway

Caption: SSTR2 downstream signaling pathways upon agonist binding.

Conclusion

3-Tyr-octreotide is a critically important synthetic somatostatin analog, engineered for high-affinity and selective binding to the SSTR2 receptor. This specificity, coupled with the ability to be easily radiolabeled, makes it an indispensable tool for both diagnostic imaging and the fundamental characterization of receptor pharmacology. Understanding its binding profile through robust methodologies like competitive radioligand assays is essential for the rational design and development of novel SSTR2-targeted therapeutics. The subsequent activation of inhibitory signaling pathways underscores its potent anti-secretory and anti-proliferative effects, which are harnessed for the management of neuroendocrine tumors and other related pathologies.

References

- Vertex AI Search. (2024, June 21). What are SSTR2 agonists and how do they work?

- Gubala, E., et al. (2023).

- Carbone, D. P., et al. (2020). Somatostatin Receptor 2 signaling promotes growth and tumor survival in Small Cell Lung Cancer. PubMed Central.

- Cusabio. (n.d.). SSTR2: A Prominent Target in SSTR Family, Offers a More Precise Therapy in Neuroendocrine Tumors (NET).

- ResearchGate. (n.d.). The mechanism of SSTR2 in NSCLC. Activation of SSTR2 induces cell cycle... | Download Scientific Diagram.

- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.

- Froidevaux, S., et al. (1999).

- de Jong, M., et al. (2003). Tyr3-octreotide and Tyr3-octreotate radiolabeled with 177Lu or 90Y: peptide receptor radionuclide therapy results in vitro. PubMed.

- Alford, R. F., et al. (2016).

- Alford, R. F., et al. (2016).

- Lee, H., et al. (2025). Enhancing binding affinity predictions through efficient sampling with a re-engineered BAR method: a test on GPCR targets. RSC Publishing.

- Reubi, J. C., et al. (2000). Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use. PubMed.

- Lee, S., et al. (2015). Prediction of GPCR-Ligand Binding Using Machine Learning Algorithms. PMC - NIH.

- Qi, X., et al. (2014). The identification of high-affinity G protein-coupled receptor ligands from large combinatorial libraries using multicolor quantum dot-labeled cell-based screening. NIH.

- Decristoforo, C., et al. (2000). 99mTc-HYNIC [Tyr3]-Octreotide for Imaging Somatostatin-Receptor—PositiveTumors: Preclinical Evaluation and Comparison with. Journal of Nuclear Medicine.

- Wild, D., et al. (2003). Preclinical Evaluation of New and Highly Potent Analogues of Octreotide for Predictive Imaging and Targeted Radiotherapy. AACR Journals.

- Lamberts, S. W., et al. (1995). Somatostatin receptors and disease: role of receptor subtypes. PubMed.

- Gifford Bioscience. (n.d.). Radioligand Binding Assay.

- Reubi, J. C., et al. (2000). Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use.

- Springer Nature Experiments. (n.d.). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology.

- Waser, B., et al. (2010).

- Forssell-Aronsson, E., et al. (2006). Comparison of [177Lu-DOTA0,Tyr3]-octreotate and [177Lu-DOTA0,Tyr3]-octreotide for receptor-mediated radiation therapy of the xenografted human midgut carcinoid tumor GOT1. PubMed.

- ResearchGate. (2000). (PDF) Affinity profiles for human somatostatin receptor subtypes SST1–SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use.

- Fani, M., et al. (2017). Somatostatin Receptor Antagonists for Imaging and Therapy. Journal of Nuclear Medicine.

- ATCC. (n.d.). CHO-K1 - CCL-61.

- Vaidyanathan, G., et al. (2004). Specific and High-Level Targeting of Radiolabeled Octreotide Analogues to Human Medulloblastoma Xenografts1. AACR Journals.

- Cives, M., et al. (2022).

- Shimon, I., et al. (1997). Somatostatin receptor (SSTR) subtype-selective analogues differentially suppress in vitro growth hormone and prolactin in human pituitary adenomas. Novel potential therapy for functional pituitary tumors. PubMed.

- Zhang, L. L., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports.

- Esser, J. P., et al. (2006). Comparison of [(177)Lu-DOTA(0),Tyr(3)]octreotate and [(177)Lu-DOTA(0),Tyr(3)]octreotide: which peptide is preferable for PRRT? PubMed.

- Decristoforo, C., et al. (2000). (PDF) 99mTc-HYNIC-[Tyr3]-octreotide for imaging somatostatin-receptor- positive tumors: Preclinical evaluation and comparison with 111In.

- Zitzmann, K., et al. (2018). Octreotide Does Not Inhibit Proliferation in Five Neuroendocrine Tumor Cell Lines. NIH.

- Sigma-Aldrich. (n.d.). CHOZN CHO K1 Product Information Sheet.

- Creative Biogene. (n.d.). CHO-K1 Cell Line.

- CPHI Online. (n.d.). MeCHOta® CHO-K1 Cell Line Development Platform.

- Krenning, E. P., et al. (1990). Somatostatin receptor imaging with 123I-Tyr3-Octreotide. PubMed.

Sources

- 1. What are SSTR2 agonists and how do they work? [synapse.patsnap.com]

- 2. Somatostatin receptors and disease: role of receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Somatostatin receptor (SSTR) subtype-selective analogues differentially suppress in vitro growth hormone and prolactin in human pituitary adenomas. Novel potential therapy for functional pituitary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Internalized Somatostatin Receptor Subtype 2 in Neuroendocrine Tumors of Octreotide-Treated Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Somatostatin receptor imaging with 123I-Tyr3-Octreotide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Tyr3-octreotide and Tyr3-octreotate radiolabeled with 177Lu or 90Y: peptide receptor radionuclide therapy results in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. biophysics-reports.org [biophysics-reports.org]

- 13. atcc.org [atcc.org]

- 14. Octreotide Does Not Inhibit Proliferation in Five Neuroendocrine Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. CHO-K1 Cell Line - Creative Biogene [creative-biogene.com]

- 17. cphi-online.com [cphi-online.com]

- 18. A microplate binding assay for the somatostatin type-2 receptor (SSTR2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Comprehensive Assessment of Somatostatin Receptors in Various Neoplasms: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. cusabio.com [cusabio.com]

- 22. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors [mdpi.com]

- 23. Somatostatin Receptor 2 signaling promotes growth and tumor survival in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-Tyr-octreotide as a Somatostatin Analog

Abstract

This technical guide provides a comprehensive overview of 3-Tyr-octreotide, a pivotal synthetic analog of the natural hormone somatostatin. Engineered for enhanced stability and receptor affinity, 3-Tyr-octreotide has become a cornerstone in the field of nuclear medicine and oncology, particularly for the diagnosis and treatment of neuroendocrine tumors (NETs) that overexpress somatostatin receptors (SSTRs). This document delves into the molecular characteristics of 3-Tyr-octreotide, its binding profile to SSTR subtypes, the downstream signaling cascades it initiates, and its applications in diagnostic imaging and peptide receptor radionuclide therapy (PRRT). We will explore detailed methodologies for radiolabeling, in vitro characterization, and in vivo evaluation, offering researchers and drug development professionals a thorough understanding of its preclinical and clinical utility.

Introduction: The Evolution from Somatostatin to 3-Tyr-octreotide

The Limitations of Native Somatostatin

Somatostatin is a naturally occurring cyclic peptide hormone that plays a crucial role in regulating the endocrine system by inhibiting the secretion of various hormones, including growth hormone, insulin, and glucagon. It exerts its effects by binding to a family of five distinct G-protein coupled receptors known as somatostatin receptors (SSTR1-5). While effective, the therapeutic potential of native somatostatin is severely hampered by its short biological half-life of less than three minutes due to rapid enzymatic degradation.

Octreotide: A First-Generation Analog

To overcome these limitations, synthetic analogs were developed. Octreotide was a groundbreaking first-generation analog, incorporating key structural modifications to enhance stability. These included the substitution of L-tryptophan with its D-isomeric form and the inclusion of an amino alcohol at the C-terminus. These changes conferred significant resistance to enzymatic cleavage, extending its half-life and making it clinically viable. Octreotide exhibits a high binding affinity primarily for SSTR2 and a moderate affinity for SSTR5.[1][2]

3-Tyr-octreotide: Enhancing Receptor Interaction and Labeling Capabilities

3-Tyr-octreotide , also known as TOC, represents a significant advancement over octreotide. The key modification is the substitution of the phenylalanine residue at position 3 with a tyrosine residue.[3][4] This seemingly subtle change has profound implications:

-

Increased Receptor Affinity: The substitution of phenylalanine with tyrosine at the third position has been shown to increase the binding affinity for SSTR2.[5] This enhanced affinity is crucial for more effective targeting of tumors that overexpress this receptor subtype.

-

Facilitated Radiolabeling: The presence of the phenolic hydroxyl group in the tyrosine residue provides a convenient site for radioiodination, a common method for labeling peptides for imaging and therapy.

This guide will focus on the properties and applications of 3-Tyr-octreotide, particularly in its chelated form, DOTA-Tyr3-octreotide (DOTATOC), which allows for labeling with a wider range of medically relevant radionuclides.[4][6]

Receptor Binding and Signaling Pathways

Somatostatin Receptor (SSTR) Subtype Affinity

3-Tyr-octreotide, much like octreotide, demonstrates a strong preference for the SSTR2 subtype.[7][8] However, studies have shown that it also binds with high affinity to SSTR5.[9] This dual affinity is advantageous as many neuroendocrine tumors co-express both SSTR2 and SSTR5. The binding affinity can be influenced by the chelator and the radiometal used for labeling. For instance, Ga-DOTA-Tyr3-octreotide has shown a markedly higher affinity for SSTR2 compared to its Yttrium-labeled counterpart.

The table below summarizes the receptor binding affinities for 3-Tyr-octreotide and related compounds.

| Compound | SSTR1 Affinity (IC50, nM) | SSTR2 Affinity (IC50, nM) | SSTR3 Affinity (IC50, nM) | SSTR4 Affinity (IC50, nM) | SSTR5 Affinity (IC50, nM) | Reference(s) |

| Octreotide | >1000 | 0.2 - 2.5 | Low Affinity | >100 | Lower than SSTR2 | [2] |

| [125I][Tyr3]octreotide | - | pKd = 9.89 ± 0.02 | - | - | pKd = 9.64 ± 0.04 | [9] |

| DOTA-[Tyr3]-octreotide | >1000 | 1.4 | 73 | >500 | 260 | [10] |

| Ga-DOTA-[Tyr3]-octreotide | - | 2.5 | - | - | - | |

| Y-DOTA-[Tyr3]-octreotate | - | 1.6 | - | - | - |

Downstream Signaling Cascades

Upon binding of 3-Tyr-octreotide to SSTR2, a cascade of intracellular signaling events is initiated. SSTRs are coupled to inhibitory G-proteins (Gi), and their activation leads to several downstream effects.[11][12]

-

Inhibition of Adenylyl Cyclase: This is a primary and well-established pathway for SSTR2. Activation of the Gi protein leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[11] This reduction in cAMP has widespread effects on cellular processes, including hormone secretion and cell proliferation.

-

Modulation of Ion Channels: SSTR2 activation can lead to the opening of potassium channels, causing hyperpolarization of the cell membrane.[11] It also inhibits voltage-gated calcium channels, leading to a decrease in intracellular calcium concentration.[11] Both of these effects contribute to the inhibition of hormone exocytosis.

-

Activation of Phospholipase C (PLC): In some cell types, SSTR2 activation has been shown to stimulate PLC activity, although this response is only partially sensitive to pertussis toxin, suggesting the involvement of other G-proteins.[11]

-

Induction of Apoptosis: The binding of somatostatin analogs to SSTR2 and SSTR3 can trigger programmed cell death, or apoptosis, in cancer cells.[13] This is a critical mechanism for the therapeutic efficacy of these compounds in oncology.

The following diagram illustrates the primary signaling pathways activated by 3-Tyr-octreotide upon binding to SSTR2.

SSTR2 Signaling Cascade

Radiolabeling of DOTA-Tyr3-octreotide (DOTATOC)

For applications in nuclear medicine, 3-Tyr-octreotide is typically conjugated with a chelating agent, most commonly 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA).[14][15] This DOTA-TOC conjugate can then be radiolabeled with a variety of metallic radionuclides for both diagnostic imaging and therapeutic purposes.

Choice of Radionuclides

The choice of radionuclide depends on the intended application:

-

For Diagnostics (PET/CT): Gallium-68 (68Ga) is the most commonly used radionuclide for PET imaging with DOTATOC.[16][17] It is a positron emitter with a short half-life (68 minutes), which is ideal for outpatient imaging procedures.

-

For Diagnostics (SPECT): Indium-111 (111In) can be used for SPECT imaging.[5]

-

For Therapeutics (PRRT): Lutetium-177 (177Lu) and Yttrium-90 (90Y) are the workhorses of PRRT.[18][19][20][21] 177Lu is a beta-emitter with a relatively low energy and a half-life of 6.7 days, making it suitable for treating smaller tumors with less damage to surrounding healthy tissue.[19][20] 90Y is a high-energy beta-emitter with a shorter half-life of 2.7 days, making it more appropriate for larger tumors.[18][21]

Step-by-Step Radiolabeling Protocol for 177Lu-DOTATOC

This protocol describes a typical manual labeling procedure. Automated synthesis modules are also commonly used to ensure consistency and minimize radiation exposure.[22][23]

-

Reagent Preparation:

-

Prepare a stock solution of DOTA-Tyr3-octreotide in high-purity water.

-

Prepare a sterile solution of ammonium acetate buffer (pH 5.0-5.5).

-

Obtain a calibrated solution of 177LuCl3 in dilute HCl.

-

-

Reaction Setup:

-

In a sterile, reaction vial, add a predetermined amount of the DOTA-Tyr3-octreotide stock solution.

-

Add the ammonium acetate buffer to the reaction vial.

-

Carefully add the 177LuCl3 solution to the vial. The final reaction volume is typically kept small (e.g., < 1 mL).

-

-

Incubation:

-

Securely cap the reaction vial and place it in a heating block or water bath pre-heated to 95-100°C.

-

Incubate the reaction mixture for 15-30 minutes.

-

-

Quality Control:

-

After incubation, allow the vial to cool to room temperature.

-

Perform radiochemical purity testing using methods such as instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC) to determine the percentage of unincorporated 177Lu. A radiochemical purity of >95% is generally required for clinical use.

-

-

Purification (if necessary):

-

If the radiochemical purity is below the acceptable limit, the product can be purified using a C18 Sep-Pak cartridge.

-

-

Final Formulation:

-

The final product is typically formulated in a sterile saline solution, and the pH is adjusted to be suitable for intravenous injection.

-

The following diagram illustrates the general workflow for radiolabeling DOTA-Tyr3-octreotide.

Sources

- 1. Somatostatin receptors and disease: role of receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Pre-clinical comparison of [DTPA0] octreotide, [DTPA0,Tyr3] octreotide and [DOTA0,Tyr3] octreotide as carriers for somatostatin receptor-targeted scintigraphy and radionuclide therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. One moment, please... [hpi-polimer.org]

- 7. Synthesis and sst(2) binding profiles of new [Tyr(3)]octreotate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of somatostatin receptor subtypes 1, 2A, 3, and 5 in neuroendocrine tumours with subtype specific antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [125I][Tyr3]octreotide labels human somatostatin sst2 and sst5 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Both overlapping and distinct signaling pathways for somatostatin receptor subtypes SSTR1 and SSTR2 in pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | 68Ga-DOTATOC PET/CT-Based Radiomic Analysis and PRRT Outcome: A Preliminary Evaluation Based on an Exploratory Radiomic Analysis on Two Patients [frontiersin.org]

- 17. 68Ga-DOTA-Tyr3-Octreotide PET in Neuroendocrine Tumors: Comparison with Somatostatin Receptor Scintigraphy and CT | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 18. Tyr3-octreotide and Tyr3-octreotate radiolabeled with 177Lu or 90Y: peptide receptor radionuclide therapy results in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Treatment with the radiolabeled somatostatin analog [177 Lu-DOTA 0,Tyr3]octreotate: toxicity, efficacy, and survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. [177Lu-DOTA(0),Tyr3] octreotate for somatostatin receptor-targeted radionuclide therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The clinical value of [90Y-DOTA]-D-Phe1-Tyr3-octreotide (90Y-DOTATOC) in the treatment of neuroendocrine tumours: a clinical phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Automated module radiolabeling of peptides and antibodies with gallium-68, lutetium-177 and iodine-131 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Radioiodination of [Tyr³]-Octreotide for Radiopharmaceutical Development

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The development of radiolabeled peptides has revolutionized the field of nuclear medicine, particularly in the diagnosis and therapy of neuroendocrine tumors (NETs). Octreotide, a synthetic analog of the natural hormone somatostatin, is a cornerstone of this approach due to its high affinity for somatostatin receptors (SSTRs) overexpressed on many tumor cells. This guide provides a comprehensive technical overview of the radioiodination of a key octreotide derivative, [Tyr³]-octreotide (TOC). We delve into the rationale for its design, the fundamental chemistry of electrophilic radioiodination, a comparative analysis of established labeling methodologies, and the critical importance of purification and quality control for ensuring a clinically viable radiopharmaceutical. This document serves as a field-level resource, explaining not just the procedural steps but the critical scientific reasoning that underpins them.

Introduction: The Rationale for [Tyr³]-Octreotide

Somatostatin is a natural cyclic peptide hormone that regulates a wide array of physiological processes by binding to a family of five G-protein-coupled somatostatin receptors (SSTRs).[1][2] Many NETs exhibit a high density of these receptors, particularly subtype 2 (SSTR2), making them an ideal target for molecular imaging and therapy.[2]

The native somatostatin peptide has a very short biological half-life, limiting its clinical utility. This led to the development of more stable synthetic analogs, with octreotide being a primary example.[2] The original octreotide sequence, however, lacks a suitable functional group for direct radioiodination. To overcome this, [Tyr³]-octreotide was synthesized, where the phenylalanine residue at position 3 is strategically replaced with a tyrosine.[1][3] This substitution is critical as the phenolic ring of tyrosine provides a highly reactive site for electrophilic radioiodination, without significantly compromising the peptide's high-affinity binding to SSTR2.[1][4] This elegant modification paved the way for the first generation of clinically successful SSTR-targeting radiopharmaceuticals, such as [¹²³I-Tyr³]-octreotide for diagnostic imaging.[1][3]

Figure 1: Chemical structure of [Tyr³]-octreotide, highlighting the tyrosine at position 3.

The Chemistry of Radioiodination

The core of the labeling process is a direct electrophilic aromatic substitution reaction.[4] Radioiodide, typically supplied as Sodium [¹²⁵I]Iodide or [¹²³I]Iodide, is first oxidized to a more electrophilic species, such as the iodonium ion (I⁺).[4] This highly reactive species then attacks the electron-rich phenolic ring of the tyrosine residue, primarily at the positions ortho to the hydroxyl group, forming a stable carbon-iodine bond.[4]

The choice of oxidizing agent is the most critical variable in the entire process, directly influencing labeling efficiency, reaction time, and the potential for undesirable oxidative damage to the peptide.[4][5] Peptides containing sensitive amino acids like cysteine (present in octreotide) or tryptophan can be particularly susceptible to oxidation, which may compromise their biological activity.[4][6]

Comparative Analysis of Iodination Methodologies

Two primary methods have dominated the field of peptide radioiodination: the Chloramine-T method and the Iodogen method. The choice between them represents a trade-off between reaction efficiency and the preservation of peptide integrity.

| Method | Principle | Advantages | Disadvantages |

| Chloramine-T (CAT) | A strong, water-soluble oxidizing agent (N-chloro-p-toluenesulfonamide) that rapidly oxidizes iodide to its electrophilic form in solution.[7] | - High labeling efficiency[7]- Rapid reaction kinetics- Well-established and widely documented | - Harsh oxidant that can cause significant oxidative damage to sensitive peptides[4][5]- Requires a quenching agent (e.g., sodium metabisulfite) to stop the reaction[4] |

| Iodogen | A mild, water-insoluble oxidizing agent (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) coated onto the surface of the reaction vessel.[4][8] | - Milder conditions, minimizing oxidative damage to the peptide[4]- Reaction is easily terminated by simply removing the solution from the coated tube- No quenching agent required | - Slower reaction kinetics compared to CAT- Can result in lower specific activities if not optimized |

Detailed Experimental Protocols

Safety Precaution: All procedures involving radioactive materials must be performed in a designated laboratory by licensed personnel, utilizing appropriate shielding (e.g., lead bricks) and a calibrated fume hood to minimize radiation exposure.

Protocol 1: Radioiodination using the Chloramine-T Method

This protocol is adapted from established procedures for peptide iodination.[9] It is a robust method that yields high incorporation but requires careful control to avoid peptide degradation.

Reagent Preparation:

-

Phosphate Buffer: 0.25 M Sodium Phosphate, pH 7.5. Prepare and store at 4°C.

-

[Tyr³]-Octreotide Stock: Dissolve lyophilized peptide in 10 mM HCl to a concentration of 1 mg/mL. Aliquot and store at -20°C or -80°C.

-

Chloramine-T (CAT) Working Solution: Prepare fresh immediately before use. Dissolve CAT in distilled water to 0.4 mg/mL.[9]

-

Sodium Metabisulfite Quenching Solution: Prepare fresh. Dissolve sodium metabisulfite in distilled water to 0.6 mg/mL.

Step-by-Step Procedure:

-

In a shielded microcentrifuge tube, combine 10 µg of [Tyr³]-octreotide stock solution with 50 µL of 0.25 M Phosphate Buffer.

-

Carefully add 1 mCi (37 MBq) of Na[¹²⁵I] to the tube.

-

Initiate the reaction by adding 20 µL of the fresh Chloramine-T working solution. Start a timer immediately.

-

Gently mix the contents. Allow the reaction to proceed for 60-90 seconds at room temperature. Causality Note: Extended reaction times with CAT significantly increase the risk of oxidative damage to the peptide.[7]

-

Quench the reaction by adding 20 µL of the sodium metabisulfite solution. Mix gently.

-

Allow the quenched mixture to stand for 5 minutes at room temperature before proceeding to purification.

Protocol 2: Radioiodination using the Iodogen Method

This method is preferred for its milder conditions, which helps preserve the biological integrity of the peptide.[4]

Reagent Preparation:

-

Iodogen-Coated Tubes: Prepare by dissolving Iodogen in dichloromethane, adding 100 µg to a glass tube, and evaporating the solvent under a gentle stream of nitrogen. Store desiccated at 4°C.

-

Phosphate Buffer: 0.25 M Sodium Phosphate, pH 7.5.

-

[Tyr³]-Octreotide Stock: As described in Protocol 4.1.

Step-by-Step Procedure:

-

To a pre-coated Iodogen tube, add 50 µL of 0.25 M Phosphate Buffer.

-

Add 10 µg of the [Tyr³]-octreotide stock solution.

-

Carefully add 1 mCi (37 MBq) of Na[¹²⁵I] to the tube.

-

Gently agitate the reaction mixture every 5 minutes. Allow the reaction to proceed for 15-20 minutes at room temperature. Causality Note: The solid-phase nature of Iodogen necessitates a longer incubation time to achieve sufficient labeling efficiency compared to the homogenous CAT reaction.

-

Terminate the reaction by carefully transferring the aqueous solution from the Iodogen-coated tube to a clean microcentrifuge tube.

-

The product is now ready for purification.

Figure 2: General experimental workflow for the radioiodination of [Tyr³]-octreotide.

Purification and Quality Control: A Self-Validating System

Rigorous purification and quality control are non-negotiable steps to ensure the safety, efficacy, and reproducibility of the final radiopharmaceutical product. This is the self-validating component of the protocol.

Purification

The goal of purification is to separate the desired radioiodinated peptide from unreacted free iodide, the unlabeled precursor, and any reaction byproducts.[4] A two-step process is standard practice.

-

Solid-Phase Extraction (SPE): The crude reaction mixture is first passed through a Sep-Pak C18 reversed-phase cartridge.[10][11] The hydrophobic peptide (both labeled and unlabeled) is retained on the column, while the highly polar, unreacted free iodide is washed away with aqueous buffer. The peptide fraction is then eluted with a solution containing an organic solvent, such as acetonitrile or ethanol.[10]

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the gold standard for final purification.[4][10][12] An RP-HPLC system equipped with both a UV detector (to detect the peptide backbone) and a radioactivity detector is essential. This technique provides excellent separation of the unlabeled [Tyr³]-octreotide, the desired mono-iodinated product, and any di-iodinated species that may have formed.[12][13] Fractions corresponding to the mono-iodinated peak are collected for the final formulation.

Quality Control

Quality control (QC) validates the identity, purity, and stability of the final product.

| Parameter | Method of Analysis | Typical Acceptance Criteria | Rationale |

| Appearance | Visual Inspection | Clear, colorless, free of particulates | Ensures absence of precipitates or foreign matter. |

| pH | pH meter or strip | 6.5 - 7.5 | Ensures physiological compatibility for potential in vivo use. |

| Radiochemical Purity (RCP) | Analytical RP-HPLC with radioactivity detector[14] | > 95% | Confirms that the radioactivity is almost exclusively associated with the desired product, minimizing free iodide and other impurities.[14] |

| Stability | RCP analysis at various time points post-synthesis | RCP > 90% for a defined period (e.g., 24 hours) | Assesses the impact of radiolysis, where radiation can damage the peptide over time, leading to impurities.[12][13] |

Preclinical and Clinical Context

Radioiodinated [Tyr³]-octreotide has been instrumental in oncology. [¹²³I-Tyr³]-octreotide was one of the first radiotracers to successfully visualize SSTR-positive tumors in patients using Single-Photon Emission Computed Tomography (SPECT).[1][15] Furthermore, labeling with the therapeutic isotope ¹³¹I has been investigated for Peptide Receptor Radionuclide Therapy (PRRT), a targeted approach to deliver a cytotoxic radiation dose directly to tumor cells.[16]

While foundational, direct radioiodination of peptides has been largely succeeded in clinical practice by chelator-based systems. Analogs like DOTA-TATE and DOTA-TOC are conjugated with a chelator (DOTA) that can stably bind metallic radioisotopes such as Gallium-68 (for PET imaging) and Lutetium-177 or Yttrium-90 (for therapy).[1][17][18] These newer agents often exhibit more favorable pharmacokinetics and clearance profiles compared to their iodinated predecessors.[1] However, the principles of peptide modification, radiolabeling, and rigorous quality control established with [Tyr³]-octreotide remain fundamental to the entire field of radiopharmaceutical science.

Conclusion

The radioiodination of [Tyr³]-octreotide represents a landmark achievement in radiopharmaceutical development. The strategic introduction of a tyrosine residue created a versatile platform for labeling with various iodine isotopes for both diagnostic and therapeutic applications. A thorough understanding of the underlying electrophilic substitution chemistry, a careful selection of the iodination method to balance efficiency with peptide integrity, and an unwavering commitment to stringent purification and quality control are paramount. While newer agents have emerged, the methodologies and scientific principles honed in the development of radioiodinated [Tyr³]-octreotide form the bedrock upon which modern peptide-based radiopharmaceuticals are built.

References

-

de Blois, E., Chan, H. S., & Breeman, W. A. (2012). Iodination and stability of somatostatin analogues: comparison of iodination techniques. A practical overview. Current topics in medicinal chemistry, 12(23), 2647–2653. [Link]

-

GroPep Bioreagents. (n.d.). Procedure for the Iodination of IGFs (Chloramine-T method). GroPep. [Link]

-

de Blois, E., Chan, H. S., & Breeman, W. A. P. (2012). Iodination and Stability of Somatostatin Analogues: Comparison of Iodination Techniques. A Practical Overview. Current Topics in Medicinal Chemistry, 12(23), 2647-2653. [Link]

-

Bentham Science Publishers. (2012). Iodination and Stability of Somatostatin Analogues: Comparison of Iodination Techniques. A Practical Overview. Current Topics in Medicinal Chemistry, 12(23). [Link]

-

Zahid, M. N., & Al-Jammaz, I. (2023). Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. Molecules, 28(11), 4390. [Link]

-

Maina, T., & Nock, B. A. (2020). Overview of Radiolabeled Somatostatin Analogs for Cancer Imaging and Therapy. Molecules, 25(21), 5092. [Link]

-

Kabalka, G. W., Akpa, B. S., & Yao, M. L. (2001). Chloramine-T in radiolabeling techniques. IV. Penta-O-acetyl-N-chloro-N-methylglucamine as an oxidizing agent in radiolabelling techniques. Nuclear medicine and biology, 28(5), 581–584. [Link]

-

Hunter, W. M. (2015). William Hunter and radioiodination. Biochemical Society transactions, 43(5), 823–826. [Link]

-

ResearchGate. (n.d.). Radioiodination of Proteins and Peptides. [Link]

-

Ali, H., & John, C. S. (2021). A Novel Reagent for Radioiodine Labeling of New Chemical Entities (NCEs) and Biomolecules. Molecules, 26(11), 3290. [Link]

-

ResearchGate. (n.d.). Structure of Tyr 3 -octreotide. [Link]

- Google Patents. (n.d.). Method for synthesis of Tyr-3-octreotide.

-

Fersino, S., Giammarile, F., & Pizzo, C. (2022). Radiolabeled Somatostatin Analogues for Diagnosis and Treatment of Neuroendocrine Tumors. Cancers, 14(19), 4613. [Link]

-

Podoloff, D. A. (2002). Diagnostic and therapeutic applications of radiolabeled somatostatin analogs: current status in an oncology center. Current pharmaceutical design, 8(20), 1759–1772. [Link]

-

Vasilev, A. A., Zhidkova, E. M., & Beloglazkina, E. K. (2022). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. Molecules, 27(19), 6520. [Link]

-

ResearchGate. (2012). (PDF) Iodination and Stability of Somatostatin Analogues: Comparison of Iodination Techniques. A Practical Overview. [Link]

-

Decristoforo, C., Melendez-Alafort, L., Sosabowski, J. K., & Mather, S. J. (2000). 99mTc-HYNIC-[Tyr3]-octreotide for imaging somatostatin-receptor-positive tumors: preclinical evaluation and comparison with 111In-octreotide. Journal of Nuclear Medicine, 41(6), 1114-1119. [Link]

-

Woltering, E. A., O'Dorisio, M. S., Murphy, W. A., Chen, F., Drouant, G. J., Espenan, G. D., ... & Coy, D. H. (1999). Synthesis and characterization of multiply-tyrosinated, multiply-iodinated somatostatin analogs. Journal of peptide research, 53(1), 19-27. [Link]

-

Wild, D., Schmitt, J. S., Ginj, M., Macke, H. R., Bernard, B. F., Krenning, E., ... & Reubi, J. C. (2005). Preclinical Evaluation of New and Highly Potent Analogues of Octreotide for Predictive Imaging and Targeted Radiotherapy. Clinical Cancer Research, 11(5), 1872-1879. [Link]

-

ResearchGate. (2005). (Request PDF) Preclinical Evaluation of New and Highly Potent Analogues of Octreotide for Predictive Imaging and Targeted Radiotherapy. [Link]

-

Bernard, C., Bernard, B. F., & Bailey, J. J. (2022). Development of [18F]AmBF3 Tetrazine for Radiolabeling of Peptides: Preclinical Evaluation and PET Imaging of [18F]AmBF3-PEG7-Tyr3-Octreotide in an AR42J Pancreatic Carcinoma Model. Molecular Pharmaceutics, 19(7), 2419-2432. [Link]

-

Hausner, S. H., DiCara, D., & Knight, J. C. (2011). Targeting Somatostatin Receptors: Preclinical Evaluation of Novel 18F-Fluoroethyltriazole-Tyr3-Octreotate Analogs for PET. Journal of Nuclear Medicine, 52(9), 1459-1467. [Link]

-

Kwekkeboom, D. J., van Urk, H., Pauw, K. H., Lamberts, S. W., & Krenning, E. P. (1993). The role of iodine-123-Tyr-3-octreotide scintigraphy in the staging of small-cell lung cancer. European journal of nuclear medicine, 20(4), 293–300. [Link]

-

Hart, I. C., & Catterall, J. F. (1984). Rapid purification of radioiodinated peptides with Sep-Pak reversed phase cartridges and HPLC. International journal of peptide and protein research, 24(2), 173–179. [Link]

-

Fani, M., & Maecke, H. R. (2022). Radiolabeled Somatostatin Analogs—A Continuously Evolving Class of Radiopharmaceuticals. Cancers, 14(10), 2430. [Link]

-

de Vries, L. H., van der Meulen, N. P., & Breeman, W. A. P. (2022). Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA. EJNMMI Radiopharmacy and Chemistry, 7(1), 32. [Link]

-

ResearchGate. (2014). (PDF) Quality control of iodine-131-labeled metaiodobenzylguanidine. [Link]

-

Janáky, T., Tóth, G., & Penke, B. (1982). Iodination of Peptide Hormones and Purification of Iodinated Peptides by HPLC. Journal of Liquid Chromatography, 5(8), 1499-1507. [Link]

-

Bernard, C., Bernard, B. F., & Bailey, J. J. (2022). Development of [18F]AmBF3 Tetrazine for Radiolabeling of Peptides: Preclinical Evaluation and PET Imaging of [18F]AmBF3-PEG7-Tyr3-Octreotide in an AR42J Pancreatic Carcinoma Model. Molecular Pharmaceutics, 19(7), 2419-2432. [Link]

-

Emory School of Medicine. (n.d.). Somatostatin Receptor Imaging of Neuroendocrine Tumors With Indium-Ill Pentetreotide (OctreoScan). [Link]

-

Wang, J. W., Li, Y., Mao, Z. G., Hu, B., Jiang, X. B., Song, B. B., ... & Wang, H. J. (2014). Clinical applications of somatostatin analogs for growth hormone-secreting pituitary adenomas. Drug design, development and therapy, 8, 1–10. [Link]

-

Chayvialle, J. A., unhappy, J. F., & Courpron, P. (1994). Iodine-123-Tyr-3-octreotide uptake in pancreatic endocrine tumors and in carcinoids in relation to hormonal inhibition by octreotide. Journal of Nuclear Medicine, 35(1), 57-62. [Link]

-

Kwekkeboom, D. J., Krenning, E. P., & de Jong, M. (2005). Overview of results of peptide receptor radionuclide therapy with 3 radiolabeled somatostatin analogs. Journal of Nuclear Medicine, 46 Suppl 1, 62S-66S. [Link]

-

Baulieu, J., Resche, I., & Bardies, M. (2000). [131I]-TYR3-octreotide: clinical dosimetry and use for internal radiotherapy of metastatic paraganglioma and carcinoid tumors. Nuclear Medicine and Biology, 27(8), 809-813. [Link]

-

Vaidyanathan, G., & Zalutsky, M. R. (2000). Radioiodination and astatination of octreotide by conjugation labeling. Nuclear medicine and biology, 27(5), 451–458. [Link]

Sources

- 1. Overview of Radiolabeled Somatostatin Analogs for Cancer Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Radiolabeled Somatostatin Analogs—A Continuously Evolving Class of Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. med.emory.edu [med.emory.edu]

- 4. mdpi.com [mdpi.com]

- 5. Chloramine-T in radiolabeling techniques. IV. Penta-O-acetyl-N-chloro-N-methylglucamine as an oxidizing agent in radiolabelling techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Iodination and Stability of Somatostatin Analogues: Comparison of...: Ingenta Connect [ingentaconnect.com]

- 7. portlandpress.com [portlandpress.com]

- 8. Radioiodination of peptide hormones and immunoglobulin preparations: comparison of the chloramine T and iodogen method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. gropep.com [gropep.com]

- 10. Rapid purification of radioiodinated peptides with Sep-Pak reversed phase cartridges and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sci-Hub. Iodination of Peptide Hormones and Purification of Iodinated Peptides by HPLC / Journal of Liquid Chromatography, 1982 [sci-hub.box]

- 12. Iodination and stability of somatostatin analogues: comparison of iodination techniques. A practical overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The role of iodine-123-Tyr-3-octreotide scintigraphy in the staging of small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [131I]-TYR3-octreotide: clinical dosimetry and use for internal radiotherapy of metastatic paraganglioma and carcinoid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Overview of results of peptide receptor radionuclide therapy with 3 radiolabeled somatostatin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of 3-Tyr-octreotide: A Technical Guide for Researchers

This guide provides an in-depth exploration of the biological activity of 3-Tyr-octreotide, a key synthetic somatostatin analog. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular interactions, cellular signaling, and functional consequences of this peptide, with a particular focus on its applications in oncology.

Introduction: The Evolution of Somatostatin Analogs

Somatostatin, a naturally occurring cyclic peptide hormone, plays a crucial inhibitory role in various physiological processes by binding to its G-protein coupled receptors (GPCRs), of which there are five subtypes (SSTR1-5). Its therapeutic potential is limited by a very short biological half-life. This led to the development of synthetic analogs with improved stability and receptor subtype selectivity. Octreotide was a first-generation success, exhibiting a longer duration of action and high affinity for SSTR2.

3-Tyr-octreotide is a modification of octreotide where the phenylalanine at position 3 is replaced by a tyrosine. This substitution was initially designed to facilitate radioiodination for diagnostic imaging and radiotherapy, as the tyrosine residue provides a reactive site for iodination.[1] However, this structural change also subtly influences its biological activity, making a detailed understanding of its properties essential for its effective application.

Section 1: Receptor Binding Profile and Molecular Interactions

The biological activity of 3-Tyr-octreotide is fundamentally dictated by its interaction with somatostatin receptors. Its binding affinity is highest for the SSTR2 subtype, which is overexpressed in many neuroendocrine tumors (NETs).

Somatostatin Receptor Subtype Affinity

Competitive radioligand binding assays are the gold standard for determining the binding affinity of a compound to its receptor. In these assays, a radiolabeled ligand with known affinity for the receptor is competed off by increasing concentrations of the unlabeled test compound (e.g., 3-Tyr-octreotide). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which is inversely proportional to the binding affinity.

| Compound | SSTR1 IC50 (nM) | SSTR2 IC50 (nM) | SSTR3 IC50 (nM) | SSTR4 IC50 (nM) | SSTR5 IC50 (nM) |

| DOTA-[Tyr3]-octreotide | >1000 | 2.5 | >1000 | >1000 | 234 |

| Y-DOTA-[Tyr3]-octreotide | >1000 | 7.4 | >1000 | >1000 | 338 |

| Ga-DOTA-[Tyr3]-octreotide | >1000 | 2.5 | >1000 | >1000 | 234 |

| [Tyr3]-octreotate | >1000 | 1.6 | >1000 | >1000 | >1000 |

Data compiled from authoritative sources.[2][3][4][5]

As the table demonstrates, 3-Tyr-octreotide and its chelated forms exhibit a high affinity and selectivity for SSTR2. The choice of chelator and radiometal can slightly modulate this affinity.[2] It is noteworthy that [Tyr3]-octreotate, which has a threonine at the C-terminus instead of a threoninol, generally shows a higher affinity for SSTR2 compared to 3-Tyr-octreotide.[6][7] This difference in affinity can translate to higher tumor uptake and therapeutic efficacy.[6]

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines the key steps for determining the SSTR binding affinity of 3-Tyr-octreotide.

Objective: To determine the IC50 value of 3-Tyr-octreotide for SSTR subtypes.

Materials:

-

Cell lines transfected with individual human SSTR subtypes (e.g., CHO-K1 or HEK293 cells)

-

Membrane preparation from these cells

-

Radiolabeled somatostatin analog with high affinity for the target receptor (e.g., [125I-Tyr11]-Somatostatin-14 or [125I-Tyr3]-octreotide)

-

Unlabeled 3-Tyr-octreotide

-

Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mg/ml BSA, pH 7.4)

-

Wash buffer (ice-cold binding buffer)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Membrane Preparation: Culture cells expressing the desired SSTR subtype to confluence. Harvest the cells, homogenize in a suitable buffer, and prepare a membrane fraction by differential centrifugation. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Membrane preparation, radioligand at a fixed concentration (typically at or below its Kd), and binding buffer.

-

Non-specific Binding: Membrane preparation, radioligand, and a high concentration of unlabeled somatostatin (e.g., 1 µM) to saturate all specific binding sites.

-

Competitive Binding: Membrane preparation, radioligand, and increasing concentrations of unlabeled 3-Tyr-octreotide.

-

-

Incubation: Incubate the plate at room temperature or 37°C for a predetermined time (e.g., 60-90 minutes) to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the 3-Tyr-octreotide concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Section 2: Cellular Signaling Pathways

Upon binding of 3-Tyr-octreotide to SSTR2, a cascade of intracellular signaling events is initiated, ultimately leading to the desired biological effects. As a G-protein coupled receptor, SSTR2 primarily couples to inhibitory G proteins (Gi/o).

Downstream Signaling Cascades

The activation of SSTR2 by 3-Tyr-octreotide triggers several key signaling pathways:

-

Inhibition of Adenylyl Cyclase: The activated α-subunit of the Gi protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels result in decreased protein kinase A (PKA) activity, which in turn can affect gene transcription and cellular metabolism.

-

Modulation of Ion Channels: The βγ-subunits of the G-protein can directly interact with and modulate the activity of ion channels. This includes the activation of inwardly rectifying potassium (K+) channels, leading to membrane hyperpolarization, and the inhibition of voltage-gated calcium (Ca2+) channels, which reduces calcium influx. These effects are crucial for the inhibition of hormone secretion from neuroendocrine cells.

-

Activation of Phosphotyrosine Phosphatases (PTPs): SSTR2 activation leads to the stimulation of PTPs, such as SHP-1 and SHP-2. These enzymes play a critical role in dephosphorylating and thereby inactivating key signaling molecules in growth factor pathways.

-

Regulation of MAPK and PI3K/Akt Pathways: Through the activation of PTPs, SSTR2 signaling can lead to the dephosphorylation and inactivation of components of the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[8] Inhibition of these pro-survival and pro-proliferative pathways is a key mechanism for the anti-tumor effects of somatostatin analogs.

Visualization of SSTR2 Signaling

Caption: SSTR2 signaling cascade initiated by 3-Tyr-octreotide.

Section 3: In Vitro Functional Assays

The functional consequences of 3-Tyr-octreotide's interaction with SSTR2 can be assessed through a variety of in vitro assays. These assays are crucial for characterizing the biological activity of the peptide and for preclinical evaluation of its therapeutic potential.

Receptor Internalization

Upon ligand binding, SSTR2 undergoes internalization, a process where the receptor-ligand complex is translocated from the cell surface into the cell.[9] This is a critical step for the therapeutic efficacy of radiolabeled somatostatin analogs, as it leads to the accumulation of radioactivity within the tumor cell, thereby enhancing the cytotoxic effect.[10]

The internalization of radiolabeled 3-Tyr-octreotide is a time- and temperature-dependent process.[10] Studies have shown that the amount of internalized [90Y-DOTA0,Tyr3]octreotide is higher than that of [111In-DOTA0,Tyr3]octreotide and [111In-DTPA0]octreotide.[10]

Experimental Protocol: Cell Internalization Assay

Objective: To quantify the internalization of radiolabeled 3-Tyr-octreotide in SSTR2-expressing cells.

Materials:

-

SSTR2-expressing cell line (e.g., AR42J, CA20948, AtT20) cultured in multi-well plates.[9][10]

-

Radiolabeled 3-Tyr-octreotide (e.g., [125I-Tyr3]-octreotide, [111In-DOTA0,Tyr3]-octreotide).

-

Binding medium (e.g., serum-free culture medium).

-

Acid wash buffer (e.g., 0.2 M glycine, 0.1 M NaCl, pH 2.5) to strip surface-bound ligand.

-

Cell lysis buffer (e.g., 1 M NaOH).

-

Gamma counter.

Procedure:

-

Cell Seeding: Seed cells in multi-well plates and allow them to adhere and grow to a near-confluent monolayer.

-

Incubation: Wash the cells with binding medium. Add the radiolabeled 3-Tyr-octreotide (at a specific concentration) to the cells and incubate at 37°C for various time points (e.g., 30, 60, 120, 240 minutes). To determine non-specific internalization, incubate a parallel set of wells with the radioligand in the presence of a high concentration of unlabeled octreotide.

-

Stopping the Assay: At each time point, stop the internalization by placing the plates on ice and washing the cells with ice-cold binding medium.

-

Separation of Surface-Bound and Internalized Ligand:

-

To measure the surface-bound radioactivity, incubate the cells with acid wash buffer on ice for a short period (e.g., 5-10 minutes). Collect the supernatant.

-

To measure the internalized radioactivity, lyse the cells with cell lysis buffer.

-

-

Counting: Measure the radioactivity in the acid wash fraction (surface-bound) and the cell lysate fraction (internalized) using a gamma counter.

-

Data Analysis: Express the internalized radioactivity as a percentage of the total added radioactivity per well. Plot the percentage of internalization over time to determine the internalization kinetics.

Anti-proliferative Effects

A key therapeutic goal of somatostatin analogs is the inhibition of tumor cell proliferation. The colony formation assay is a robust method to assess the long-term survival and proliferative capacity of cells after treatment with a cytotoxic or cytostatic agent.

Studies have demonstrated that radiolabeled 3-Tyr-octreotide can control tumor growth in a dose-dependent manner in vitro.[6][7] For instance, in a colony-forming assay using the rat pancreatic tumor cell line CA20948, both [177Lu]- and [90Y]-labeled DOTA-Tyr3-octreotide were effective in reducing tumor cell survival.[6]

Experimental Protocol: Colony Formation Assay

Objective: To evaluate the anti-proliferative effect of radiolabeled 3-Tyr-octreotide on tumor cells.

Materials:

-

SSTR2-expressing tumor cell line (e.g., CA20948).

-

Complete cell culture medium.

-

Radiolabeled 3-Tyr-octreotide (e.g., [177Lu-DOTA0,Tyr3]-octreotide).

-

Trypsin-EDTA solution.

-

Petri dishes or multi-well plates.

-

Fixing solution (e.g., methanol:acetic acid, 3:1).

-

Staining solution (e.g., 0.5% crystal violet in methanol).

Procedure:

-

Cell Preparation: Prepare a single-cell suspension of the tumor cells.

-

Treatment: Incubate a known number of cells with various concentrations of radiolabeled 3-Tyr-octreotide for a defined period (e.g., 24 hours). Include an untreated control group.

-

Seeding: After treatment, wash the cells to remove the radioligand, and seed a precise number of viable cells into petri dishes. The number of cells seeded will depend on the expected survival rate.

-

Incubation: Incubate the dishes in a humidified incubator at 37°C with 5% CO2 for a period that allows for colony formation (typically 7-14 days).

-

Fixing and Staining: Once colonies (defined as a cluster of at least 50 cells) are visible, remove the medium, wash the dishes with PBS, and fix the colonies with the fixing solution. After fixation, stain the colonies with crystal violet solution.

-

Colony Counting: Count the number of colonies in each dish.

-

Data Analysis: Calculate the plating efficiency (PE) for the control group (PE = (number of colonies formed / number of cells seeded) x 100%). Calculate the surviving fraction (SF) for each treatment group (SF = (number of colonies formed / number of cells seeded) / PE). Plot the surviving fraction as a function of the radioligand concentration.

Section 4: In Vivo Biological Activity

In vivo studies are essential to understand the pharmacokinetics, biodistribution, and therapeutic efficacy of 3-Tyr-octreotide in a whole-organism context. Animal models, particularly those bearing SSTR2-positive tumors, are invaluable for these investigations.

Biodistribution and Tumor Targeting

Following intravenous administration, radiolabeled 3-Tyr-octreotide is rapidly cleared from the blood and accumulates in SSTR2-expressing tissues, most notably the tumor.[11] Biodistribution studies in tumor-bearing animal models, such as rats with CA20948 pancreatic tumors or nude mice with AR42J xenografts, have consistently demonstrated high tumor uptake.[11][12][13]

The biodistribution profile is also influenced by the chelator and radiometal used. For example, [177Lu-DOTA0,Tyr3]octreotate has shown high uptake in SSTR2-positive organs like the pancreas, pituitary, and adrenals, in addition to the tumor.[11]

Experimental Protocol: In Vivo Biodistribution Study

Objective: To determine the tissue distribution and tumor uptake of radiolabeled 3-Tyr-octreotide in an animal model.

Materials:

-

Animal model (e.g., Lewis rats bearing CA20948 tumors or nude mice with AR42J xenografts).

-

Radiolabeled 3-Tyr-octreotide.

-

Anesthetic.

-

Syringes and needles for injection and blood collection.

-

Dissection tools.

-

Gamma counter.

Procedure:

-

Animal Model: Induce tumor growth in the animals.

-

Injection: Administer a known amount of radiolabeled 3-Tyr-octreotide to each animal via intravenous injection (e.g., through the tail vein).

-

Time Points: Euthanize groups of animals at various time points post-injection (e.g., 1, 4, 24, 48 hours).

-

Tissue Harvesting: At each time point, collect blood samples and dissect major organs and the tumor.

-

Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.

-

Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor. This provides a quantitative measure of the biodistribution.

In Vivo Imaging

Radiolabeled 3-Tyr-octreotide is extensively used for in vivo imaging of SSTR2-positive tumors using techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).[1][12] The choice of radionuclide dictates the imaging modality (e.g., 123I for SPECT, 68Ga for PET). These imaging studies are crucial for tumor localization, staging, and monitoring response to therapy.

Therapeutic Efficacy

The ultimate goal of developing radiolabeled 3-Tyr-octreotide is for Peptide Receptor Radionuclide Therapy (PRRT). In vivo studies in animal models have demonstrated significant anti-tumor effects. For example, treatment with [177Lu-DOTA0,Tyr3]octreotate has led to high cure rates in rats bearing small CA20948 tumors.[11] These preclinical findings have paved the way for successful clinical trials in patients with neuroendocrine tumors.[14][15]

Conclusion

3-Tyr-octreotide is a versatile and potent somatostatin analog with high affinity and selectivity for SSTR2. Its biological activity, characterized by the inhibition of hormone secretion and cell proliferation, is mediated through well-defined intracellular signaling pathways. The ability to radiolabel this peptide has transformed it into a powerful tool for both the diagnosis and treatment of SSTR2-positive tumors. This guide has provided a comprehensive overview of the key biological aspects of 3-Tyr-octreotide and detailed protocols for its investigation, offering a solid foundation for researchers in the field.

References

-

Capello, A., et al. (2003). Tyr3-octreotide and Tyr3-octreotate radiolabeled with 177Lu or 90Y: peptide receptor radionuclide therapy results in vitro. Cancer Biotherapy & Radiopharmaceuticals, 18(5), 761-768. [Link]

-

Kwekkeboom, D. J., et al. (2005). Radiolabeled somatostatin analog [177Lu-DOTA0,Tyr3]octreotate in patients with endocrine gastroenteropancreatic tumors. Journal of Clinical Oncology, 23(12), 2754-2762. [Link]

-

ResearchGate. (n.d.). Tyr 3 -Octreotide and Tyr 3 -Octreotate Radiolabeled with 177 Lu or 90 Y: Peptide Receptor Radionuclide Therapy Results In Vitro. Retrieved from [Link]

-

de Jong, M., et al. (2001). [177Lu-DOTA(0),Tyr3] octreotate for somatostatin receptor-targeted radionuclide therapy. International Journal of Cancer, 92(5), 628-633. [Link]

-

Krenning, E. P., et al. (1990). Somatostatin receptor imaging in vivo localization of tumors with a radiolabeled somatostatin analog. The Journal of Clinical Endocrinology & Metabolism, 71(6), 1677-1680. [Link]

-

de Jong, M., et al. (1998). Internalization of radiolabelled [DTPA0]octreotide and [DOTA0,Tyr3]octreotide: peptides for somatostatin receptor-targeted scintigraphy and radionuclide therapy. Nuclear Medicine Communications, 19(3), 283-288. [Link]

-

Mu, L., et al. (2010). Tumor uptake of 68Ga-DOTA-Tyr3-octreotate: animal PET studies of tumor flow and acute somatostatin receptor modulation in the CA20948 rat model. Nuclear Medicine and Biology, 37(2), 157-165. [Link]

-

Hofland, L. J., et al. (1995). Internalization of the radioiodinated somatostatin analog [125I-Tyr3]octreotide by mouse and human pituitary tumor cells: increase by unlabeled octreotide. Endocrinology, 136(9), 3698-3706. [Link]

-

Weinlich, M., et al. (1995). In vitro and in vivo studies of three radiolabelled somatostatin analogues: 123I-octreotide (OCT), 123I-Tyr-3-OCT and 111In-DTPA-D-Phe-1-OCT. Nuclear Medicine Communications, 16(10), 837-849. [Link]

-

Lewis, J. S., et al. (1999). In Vitro and in Vivo Evaluation of 64Cu-TETA-Tyr3-octreotate. A New Somatostatin Analog With Improved Target Tissue Uptake. Nuclear Medicine and Biology, 26(3), 267-273. [Link]

-

Melichar, B., et al. (2008). Radiolabelling of glucose-Tyr3-octreotate with 125I and analysis of its metabolism in rats. Journal of Radioanalytical and Nuclear Chemistry, 275(2), 481-487. [Link]

-

de Jong, M., et al. (1998). Internalization of radiolabelled [dtpa0]octreotide and [dota0, tyr3]octreotide peptides for somatostatin receptor-targeted scintigraphy and radionuclide therapy. RePub, Erasmus University Repository. [Link]

-

Kwekkeboom, D. J., et al. (2010). Treatment With the Radiolabeled Somatostatin Analog [177Lu-DOTA0,Tyr3]Octreotate: Toxicity, Efficacy, and Survival. Carcinoid Cancer Foundation. [Link]

-

ResearchGate. (n.d.). Tumor uptake of 68Ga-DOTA-Tyr3-octreotate: animal PET studies of tumor flow and acute somatostatin receptor modulation in the CA20948 rat model. Retrieved from [Link]

-

Wang, Q. (n.d.). Development and evaluation of derivatives of Tyr3-octreotate in vitro and in vivo. Retrieved from [Link]

-

de Jong, M., et al. (1998). Internalization of radiolabelled [DTPA0]octreotide and [DOTA0,Tyr3]octreotide: peptides for somatostatin receptor-targeted scint. SciSpace. [Link]

-

Reubi, J. C., et al. (2000). Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use. European Journal of Nuclear Medicine, 27(3), 273-282. [Link]

-

Ginj, M., et al. (2005). Specific and High-Level Targeting of Radiolabeled Octreotide Analogues to Human Medulloblastoma Xenografts. Clinical Cancer Research, 11(19), 7062-7069. [Link]

-

Jamar, F., et al. (2003). Renal Uptake of Radiolabeled Octreotide in Human Subjects Is Efficiently Inhibited by Succinylated Gelatin. Journal of Nuclear Medicine, 44(3), 337-342. [Link]

-

Decristoforo, C., et al. (2000). 99mTc-HYNIC-[Tyr3]-octreotide for imaging somatostatin-receptor-positive tumors. Journal of Nuclear Medicine, 41(5), 851-857. [Link]

-

Krenning, E. P., et al. (1992). Somatostatin receptor imaging with 123I-Tyr3-Octreotide. Metabolism, 41(9 Suppl 2), 72-75. [Link]

-

Ferreira, C. L., et al. (2021). Imaging Somatostatin Positive Tumors with Tyr3-Octreotate/Octreotide Conjugated to Desferrioxamine B Squaramide Radiolabeled with either Zirconium-89 or Gallium-68. Bioconjugate Chemistry, 32(4), 744-753. [Link]

-

Kaemmerer, D., et al. (2018). Octreotide Does Not Inhibit Proliferation in Five Neuroendocrine Tumor Cell Lines. Frontiers in Endocrinology, 9, 149. [Link]

-

IAEA. (n.d.). Labelling technique of biomolecules for target radiotherapy. Retrieved from [Link]

-